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molecular formula C10H10N2O2 B8661279 methyl 4-methyl-1H-indazole-7-carboxylate

methyl 4-methyl-1H-indazole-7-carboxylate

Cat. No. B8661279
M. Wt: 190.20 g/mol
InChI Key: BUNIEBNNMAOSSC-UHFFFAOYSA-N
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Patent
US08859592B2

Procedure details

A solution of methyl 3,4-dimethyl-2-aminobenzoate (10 g) in concentrated hydrochloric acid (20 ml) was cooled to 0° C., treated with solution of tetrafluoroammoniumborate (9.4 g) in water (2 ml), a solution of sodium nitrite (7.7 g) in water (2 ml) dropwise, stirred for 2 h, filtered to get a solid. The solid residue was dissolved in chloroform (50 m), treated with potassium acetate (2 mol equivalents) and catalytic amounts of 18-Crown-6, and stirred for 12 h. The reaction mixture was treated with water (50 ml) and extracted with chloroform (2×50 ml). The combined organic layers were dried over sodium sulfate and concentrated. Chromatographic purification (hexane/ethyl acetate 80:20) gave 4-methyl- 1H-indazole-7-carboxylic acid methyl ester (3.2 g). 1H-NMR (400 MHz, CDCl3): 2.68 (s, 3H), 4.00 (s, 3H), 7.02 (d, 1H), 7.97 (d, 1H), 8.15 (s, 1H). LC-MS (methanol): m/z=191 (M+H).
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
tetrafluoroammoniumborate
Quantity
9.4 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
7.7 g
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
potassium acetate
Quantity
2 mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([NH2:13])=[C:4]([CH:9]=[CH:10][C:11]=1[CH3:12])[C:5]([O:7][CH3:8])=[O:6].B([O-])([O-])[O-].F[N+:19](F)(F)F.F[N+](F)(F)F.F[N+](F)(F)F.N([O-])=O.[Na+].C([O-])(=O)C.[K+].C1OCCOCCOCCOCCOCCOC1>Cl.O.C(Cl)(Cl)Cl>[CH3:8][O:7][C:5]([C:4]1[CH:9]=[CH:10][C:11]([CH3:12])=[C:2]2[C:3]=1[NH:13][N:19]=[CH:1]2)=[O:6] |f:1.2.3.4,5.6,7.8|

Inputs

Step One
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
CC=1C(=C(C(=O)OC)C=CC1C)N
Name
Quantity
20 mL
Type
solvent
Smiles
Cl
Step Three
Name
tetrafluoroammoniumborate
Quantity
9.4 g
Type
reactant
Smiles
B([O-])([O-])[O-].F[N+](F)(F)F.F[N+](F)(F)F.F[N+](F)(F)F
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
7.7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Five
Name
potassium acetate
Quantity
2 mol
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to get a solid
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Chromatographic purification (hexane/ethyl acetate 80:20)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC(=O)C=1C=CC(=C2C=NNC12)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: CALCULATEDPERCENTYIELD 58.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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